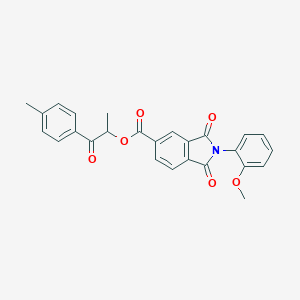
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has shown potential in various scientific research applications, especially in the field of cancer research.
Mécanisme D'action
The mechanism of action of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, resulting in the disruption of microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide have been extensively studied. It has been found to exhibit cytotoxicity against cancer cells by inducing cell cycle arrest and apoptosis. In addition, it also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potent cytotoxicity against cancer cells. It has also shown potential as an anti-inflammatory agent and as an inhibitor of angiogenesis. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to explore its potential as a cancer therapeutic agent, either alone or in combination with other chemotherapeutic agents. Another direction is to investigate its anti-inflammatory and anti-angiogenic effects in more detail. Moreover, it would be interesting to study its pharmacokinetics and pharmacodynamics to optimize its dosage and administration. Finally, the development of more water-soluble derivatives of this compound could enhance its efficacy and bioavailability.
Conclusion:
In conclusion, 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a promising compound with potential in various scientific research applications, especially in the field of cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, resulting in cell cycle arrest and apoptosis. It exhibits potent cytotoxicity against cancer cells, anti-inflammatory activity, and angiogenesis inhibition. However, its low solubility in water is a limitation that needs to be addressed. Further research is needed to explore its potential as a cancer therapeutic agent and to investigate its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of 4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 4-ethoxyphenyl hydrazine with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, followed by the reaction with 4-methyl-2-pyridinecarboxaldehyde. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
Applications De Recherche Scientifique
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown potential in various scientific research applications, especially in the field of cancer research. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has also shown potential as an anti-inflammatory agent and as an inhibitor of angiogenesis.
Propriétés
Nom du produit |
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C27H31N3O3 |
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-6-33-19-9-7-18(8-10-19)24-23(26(32)30-22-13-16(2)11-12-28-22)17(3)29-20-14-27(4,5)15-21(31)25(20)24/h7-13,24,29H,6,14-15H2,1-5H3,(H,28,30,32) |
Clé InChI |
WTIZSDUJURQMSX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















